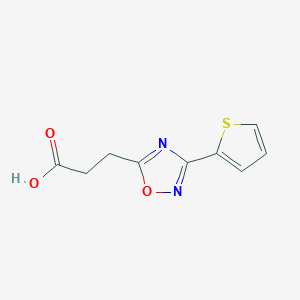

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Descripción general

Descripción

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields of research.

Métodos De Preparación

The synthesis of 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) . The reaction conditions often involve heating under reflux to facilitate the cyclization process.

Análisis De Reacciones Químicas

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is , with a molecular weight of approximately 196.24 g/mol. The compound features a thienyl group attached to an oxadiazole moiety, which contributes to its biological activity and potential applications.

Pharmaceutical Applications

- Antimicrobial Activity

- Anti-inflammatory Effects

- Analgesic Properties

Agrochemical Applications

- Fungicides

- Pesticides

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives have been shown to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . The compound may also interact with voltage-sensitive sodium channels, prolonging their inactivation .

Comparación Con Compuestos Similares

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid can be compared with other similar compounds, such as:

- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

- 3-(4-Nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine

- Bis(1,2,4-oxadiazolyl)furoxan

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific thienyl and oxadiazolyl moieties, which contribute to its distinct chemical and biological properties.

Actividad Biológica

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and cytotoxic effects.

Chemical Structure and Properties

The compound features a thienyl group and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 240.25 g/mol.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess strong bactericidal effects against various strains of bacteria, including resistant strains like Staphylococcus aureus.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Thien-2-yl)-1,2,4-oxadiazole | Staphylococcus aureus | 10 µg/mL |

| 3-(Thien-2-yl)-propanoic acid | Escherichia coli | 15 µg/mL |

| 3-(Thien-2-yl)-oxadiazole derivative | Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the presence of the oxadiazole ring enhances the antimicrobial activity of the compound.

Cytotoxicity Studies

Cytotoxicity assessments reveal varying effects on different cell lines. For example, studies have demonstrated that certain derivatives do not exhibit significant toxicity towards normal cell lines like L929 but may induce cytotoxic effects in cancer cell lines.

Table 2: Cytotoxic Effects on Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl propanoic acid | L929 | >100 |

| 3-(Thien-2-yl)-1,2,4-oxadiazol derivative | HepG2 (liver cancer) | 50 |

| 3-(Thien-2-yl)-1,2,4-oxadiazol derivative | A549 (lung cancer) | 40 |

The data indicates that while the compound is relatively safe for normal cells, it shows potential as an anticancer agent by selectively targeting cancer cells.

The mechanism behind the biological activity of oxadiazole derivatives often involves interference with bacterial cell wall synthesis or disruption of cellular processes in cancer cells. The presence of the thiophene ring is believed to enhance lipophilicity and facilitate membrane penetration.

Case Studies

A notable study explored a series of oxadiazole derivatives including this compound. The compounds were tested against a panel of microorganisms and cancer cell lines. Results indicated that modifications in the substituents significantly affected both antimicrobial and anticancer properties.

Case Study Summary:

- Objective: To evaluate the antibacterial and anticancer activity of synthesized oxadiazole derivatives.

- Methodology: A series of compounds were synthesized and tested against standard microbial strains and human cancer cell lines.

- Results: Several compounds exhibited potent antibacterial activity with MIC values lower than traditional antibiotics. Additionally, selected compounds showed promising cytotoxicity against cancer cells while sparing normal cells.

Propiedades

IUPAC Name |

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-8(13)4-3-7-10-9(11-14-7)6-2-1-5-15-6/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJGVLSBXNIPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241867 | |

| Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500025-29-6 | |

| Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500025-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.